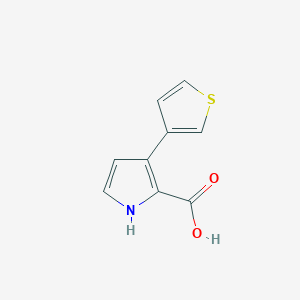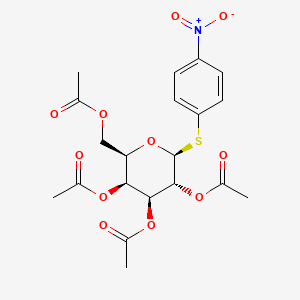
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a trimethylsilyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and suitable aldehydes or ketones.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:
1-(Tetrahydro-2H-pyran-4-yl)-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)methyl)-1H-pyrazole: Contains a trimethylsilyl group attached to a different position, leading to variations in chemical behavior.
The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H20N2OSi |
|---|---|
Poids moléculaire |
248.40 g/mol |
Nom IUPAC |
trimethyl-[2-[1-(oxan-4-yl)pyrazol-4-yl]ethynyl]silane |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-6-12-10-14-15(11-12)13-4-7-16-8-5-13/h10-11,13H,4-5,7-8H2,1-3H3 |
Clé InChI |
KGXNFXMTPKJRGA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
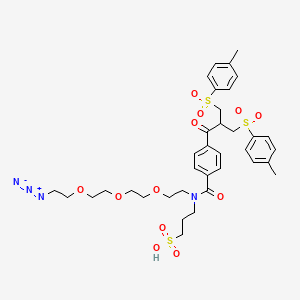


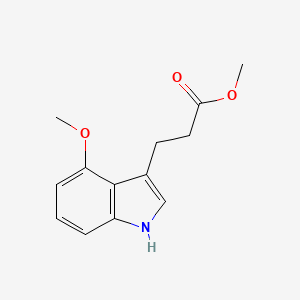
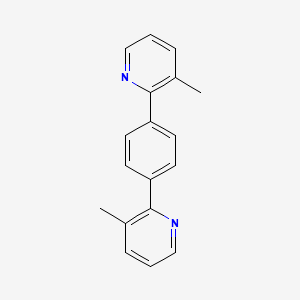

![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)
